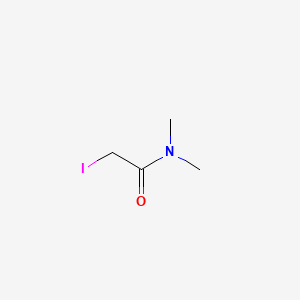

2-iodo-N,N-dimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDLEYHOWFZBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223895 | |

| Record name | Acetamide, N,N-dimethyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73664-43-4 | |

| Record name | 2-Iodo-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73664-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-dimethyl-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N-dimethyl-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physical Properties

2-iodo-N,N-dimethylacetamide, with the chemical formula C4H8INO, is a derivative of acetamide.[1] It is structurally characterized by an iodine atom replacing a hydrogen on the acetyl methyl group and two methyl groups substituting the hydrogens of the amide nitrogen.

Key Identifiers:

A summary of its key physical and chemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 213.02 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 218.2°C | [2] |

| Density | 1.808 g/cm³ | [2] |

| Flash Point | 85.8°C | [2] |

| Storage Temperature | 4°C, protect from light |

These properties underscore its utility as a reagent in various experimental settings, particularly in solution-based applications.

The Chemistry of Reactivity: An Alkylating Agent

The primary chemical utility of this compound stems from its nature as an alkylating agent. The presence of the highly electronegative iodine atom creates an electrophilic carbon center, making it susceptible to nucleophilic attack.

The SN2 Reaction Mechanism

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted reaction, the nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion as a leaving group.[3][4] This process results in the formation of a new covalent bond between the nucleophile and the acetyl group.

Caption: Standard proteomics workflow including the crucial cysteine alkylation step.

Enzyme Inhibition Studies

This compound serves as an irreversible inhibitor for enzymes that rely on a cysteine residue in their active site. [5][6]By covalently modifying this critical cysteine, the enzyme's catalytic activity is permanently blocked. This property is invaluable for studying enzyme mechanisms and identifying the role of specific cysteine residues in catalysis. [5][7]For example, it is a well-known inhibitor of cysteine peptidases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [6][8][9]

Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample

This protocol provides a standardized procedure for the alkylation of cysteine residues in a protein sample intended for mass spectrometry analysis.

Materials:

-

Protein extract

-

Denaturation/Reduction Buffer: 6 M urea, 50 mM Tris-HCl, pH 8.5

-

Reducing Agent: 200 mM Dithiothreitol (DTT) in water

-

Alkylation Reagent: 500 mM this compound in water (prepare fresh)

-

Quenching Reagent: 200 mM DTT in water

-

Digestion Buffer: 50 mM Tris-HCl, pH 8.5

Procedure:

-

Protein Solubilization and Reduction:

-

To 100 µL of protein extract, add 100 µL of Denaturation/Reduction Buffer.

-

Add 10 µL of 200 mM DTT to achieve a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour with gentle shaking. This step reduces the disulfide bonds.

-

-

Alkylation:

-

Add 20 µL of 500 mM this compound to the reduced protein solution for a final concentration of approximately 50 mM (a 5-fold molar excess over DTT).

-

Incubate in the dark at room temperature for 45 minutes. The absence of light is crucial as iodo-compounds can be light-sensitive.

-

-

Quenching:

-

To quench the excess this compound, add 10 µL of 200 mM DTT.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Digestion:

-

The alkylated protein sample is now ready for buffer exchange (to remove urea and excess reagents) and subsequent enzymatic digestion.

-

Rationale for Key Steps:

-

Urea: A chaotropic agent that denatures proteins, exposing the cysteine residues for reduction and alkylation.

-

DTT: A reducing agent that cleaves disulfide bonds.

-

Slightly Alkaline pH (8.5): This condition favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, enhancing the rate and specificity of the alkylation reaction. [10]* Incubation in the Dark: Protects the light-sensitive iodoacetamide reagent from degradation.

-

Quenching: The addition of excess DTT consumes any remaining unreacted this compound, preventing non-specific modification of the digestion enzyme (e.g., trypsin).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation. [1][2]It is harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [11]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [11]Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use. [11]

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications in proteomics and enzymology. Its high reactivity and selectivity for cysteine residues make it an indispensable tool for researchers. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling procedures is essential for its effective and safe use in the laboratory.

References

- Iodoacetamide - Wikipedia. URL

- Small-molecule inhibitor: iodoacetamide - MEROPS - the Peptidase D

- Protein Alkylation: Exploring Techniques and Applications - Cre

- Iodoacetamide - Interchim. URL

- A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide - Benchchem. URL

- Modification of Cysteine Residues by Alkylation.

- This compound | C4H8INO | CID 52050 - PubChem - NIH. URL

- Modification of cysteine residues by alkylation.

- Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC - PubMed Central. URL

- Which step of Glycolysis pathway is inhibited by Iodoacetate and Iodoacetamide? #shorts - YouTube. (2023-06-06). URL

- SAFETY DATA SHEET - Fisher Scientific. (2009-10-06). URL

- This compound | 73664-43-4 - Sigma-Aldrich. URL

- Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US. URL

- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. URL

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-13). URL

- 2-Iodo-N,N-diethyl-acetamide - SpectraBase. URL

- This compound - Lab-Chemicals.Com. URL

- 73664-43-4, this compound Formula - ECHEMI. URL

- N,N-Dimethylacetamide. URL

- Safety D

- Dimethylacetamide - Wikipedia. URL

- 2-Iodoacetamide for synthesis 144-48-9 - Sigma-Aldrich. URL

- N,N-Dimethylacetamide - SAFETY D

- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv

- Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5) - Cheméo. URL

- Safety Data Sheet - University of W

- Does Iodoactamide not work on LMW thiols?

- N,N-Dimethylacetamide - the NIST WebBook. URL

- Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC - NIH. URL

- Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I)

- N,N-Dimethylacetamide | 127-19-5 - ChemicalBook. URL

- N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? - RACO. URL

- 5 New Methods for the Preparation of N,N-Dimethylacetamide - Caloong Chemical Co., Ltd. (2023-06-21). URL

- Deep and quantitative top-down proteomics in clinical and transl

- Top-down proteomics - PMC - PubMed Central - NIH. URL

Sources

- 1. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of 2-iodo-N,N-dimethylacetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2-iodo-N,N-dimethylacetamide, a crucial alkylating agent in biochemical and pharmaceutical research. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific principles that ensure reproducibility, purity, and safety. This document is structured to provide both a theoretical understanding and a practical, step-by-step protocol for laboratory execution.

Introduction and Strategic Importance

This compound is a valuable reagent primarily used for the specific alkylation of thiol groups, most notably the side chains of cysteine residues in proteins. Its utility stems from the high reactivity of the carbon-iodine bond, making it an effective tool in proteomics for probing protein structure, function, and for labeling proteins with tags. The synthesis strategy detailed herein focuses on the Finkelstein reaction, a robust and efficient method for converting a more stable and commercially available chloro-precursor into the desired iodo-compound.

The Synthetic Principle: The Finkelstein Reaction

The core of this synthesis is the Finkelstein reaction , a classic SN2 (substitution nucleophilic bimolecular) reaction.[1][2] In this process, an alkyl chloride or bromide is converted to an alkyl iodide by treatment with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent.

Causality Behind the Choice of Solvent: The reaction's success hinges on the choice of acetone as the solvent. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) is not.[1] This differential solubility is critical; as the reaction proceeds, NaCl precipitates out of the solution. According to Le Châtelier's principle, the continuous removal of a product from the equilibrium drives the reaction to completion, ensuring a high yield of the desired this compound.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism, where the iodide ion performs a backside attack on the electrophilic carbon atom, displacing the chloride ion in a single, concerted step.

Caption: SN2 mechanism of the Finkelstein reaction.

Synthesis and Purification Workflow

A successful synthesis is a sequence of logical, well-executed steps. The workflow below outlines the entire process from initial setup to the final, characterized product.

Overall Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3][4]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 2-chloro-N,N-dimethylacetamide | C₄H₈ClNO | 121.57 | 2675-89-0 | Liquid, density ~1.182 g/mL[5] |

| Sodium Iodide (NaI) | NaI | 149.89 | 7681-82-5 | Solid, hygroscopic |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous grade recommended |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Round-bottom flask, Condenser | - | - | - | Standard glassware |

| Magnetic stirrer and heat source | - | - | - | For reaction control |

Step-by-Step Synthesis Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.2 to 1.5 molar equivalents relative to the starting material).

-

Solvent Addition: Add anhydrous acetone to the flask (approximately 5-10 mL per gram of the starting chloride). Stir the mixture until the sodium iodide is fully dissolved.

-

Initiation: Add 2-chloro-N,N-dimethylacetamide (1.0 eq) dropwise to the stirring solution at room temperature.[5]

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain this temperature. The formation of a fine white precipitate (NaCl) is a visual indicator that the reaction is proceeding.[1] The reaction is typically complete within 3-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

Step-by-Step Purification Protocol

-

Initial Filtration: Filter the cooled reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated sodium chloride. Wash the filter cake with a small amount of cold acetone to recover any trapped product.

-

Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator. The result is a crude residue.

-

Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Deionized water (to remove any remaining NaI).

-

Saturated sodium chloride solution (brine) (to aid in phase separation and remove bulk water).

-

-

Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Swirl the flask; the drying agent should move freely once the solution is dry.

-

Concentration: Filter off the drying agent and concentrate the organic solution by rotary evaporation to obtain the crude solid product.

-

Recrystallization: This is the crucial step for achieving high purity.

-

Solvent Selection: A mixed solvent system like dichloromethane/hexane or ethyl acetate/hexane is often effective. The goal is to dissolve the crude product in a minimum amount of the more polar "solvent" (e.g., DCM) while hot, and then add the less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

-

Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

-

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Product Characterization

To confirm the identity and purity of the final product, the following analyses are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for structural confirmation. The expected signals for this compound are:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

Safety and Handling

Trustworthiness in science begins with safety. All reagents and the final product must be handled with care.

-

This compound: This compound is classified as causing severe skin burns, eye damage, and potential respiratory irritation.[8] Avoid all contact with skin and eyes and prevent inhalation of dust or vapors.

-

2-chloro-N,N-dimethylacetamide: Harmful if swallowed and causes severe skin burns and eye damage.[9]

-

Solvents: Acetone and dichloromethane are flammable and volatile. All heating and solvent evaporation must be conducted in a fume hood away from ignition sources.[3][4]

-

Handling: Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] Operations should be confined to a chemical fume hood to prevent exposure. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][10]

References

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2009).

- S

- Wikipedia. Finkelstein reaction.

- Sigma-Aldrich.

- Organic Chemistry Portal. Finkelstein Reaction.

- Thermo Fisher Scientific. (2018).

- Organic Syntheses. Procedure for Finkelstein reaction example.

- National Center for Biotechnology Information. (2024). This compound.

- Sigma-Aldrich. This compound Product Page.

- National Center for Biotechnology Information. (2024). 2-chloro-N,N-dimethylacetamide.

- Sigma-Aldrich. 2-Chloro-N,N-dimethylacetamide Product Page.

- Reddit r/Chempros. (2019).

- Chemistry and Biochemistry, University of California, Santa Cruz. NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.

- Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment.

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Finkelstein Reaction [organic-chemistry.org]

- 3. fishersci.com [fishersci.com]

- 4. gustavus.edu [gustavus.edu]

- 5. 2-氯-N,N-二甲基乙酰胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. thermofishersci.in [thermofishersci.in]

A Deep Dive into Cysteine Alkylation: The Mechanism and Application of 2-Iodo-N,N-dimethylacetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Modification in Proteomics

In the landscape of protein biochemistry and proteomics, the precise and selective modification of amino acid residues is paramount for elucidating protein structure, function, and complex biological pathways.[1] Among the canonical amino acids, cysteine, with its unique thiol (-SH) group, stands out for its nucleophilicity and role in forming disulfide bonds, which are critical for protein folding and stability.[2] However, this reactivity can also pose experimental challenges, leading to unwanted disulfide bond formation and protein aggregation during analysis.

2-Iodo-N,N-dimethylacetamide, commonly known as iodoacetamide (IAM), is a well-established and indispensable alkylating agent for the targeted modification of cysteine residues.[1][3] Its primary utility lies in forming a stable, irreversible covalent bond with the thiol group of cysteine, effectively "capping" it and preventing disulfide bond formation.[3] This guide provides a comprehensive overview of the mechanism of action of this compound with cysteine, details experimental considerations for its use, and presents a validated protocol for its application in proteomics workflows.

The Core Mechanism: S-Alkylation of Cysteine by Iodoacetamide

The reaction between this compound and cysteine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The key to this reaction lies in the nucleophilic character of the cysteine thiol group.

The Role of the Thiolate Anion: For the reaction to proceed efficiently, the cysteine thiol group must be in its deprotonated state, known as the thiolate anion (-S⁻).[4][6] The thiolate anion is a much stronger nucleophile than the protonated thiol. The pKa of the cysteine thiol group is approximately 8.5, meaning that at a pH above this value, the deprotonated form predominates.[6]

The SN2 Reaction: The nucleophilic thiolate anion attacks the electrophilic carbon atom of the iodoacetamide molecule that is bonded to the iodine atom. This concerted reaction results in the displacement of the iodide ion (a good leaving group) and the formation of a stable thioether bond between the cysteine residue and the acetamide group.[3][6] The resulting modified cysteine residue is known as S-carbamidomethyl-cysteine.

Caption: S-Alkylation of cysteine by this compound.

Factors Influencing the Alkylation Reaction

The efficiency and specificity of the cysteine alkylation reaction with iodoacetamide are influenced by several key experimental parameters.

| Parameter | Optimal Condition/Consideration | Rationale |

| pH | Slightly alkaline (pH 7.5-8.5) | Ensures a sufficient concentration of the reactive thiolate anion. However, very high pH can promote side reactions. |

| Temperature | Room temperature to 37°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or protein denaturation.[7][8] |

| Iodoacetamide Concentration | Typically 10-20 mM | A sufficient excess of iodoacetamide ensures complete alkylation of all available cysteine residues. However, excessive concentrations can lead to off-target modifications.[8] |

| Reaction Time | 15-60 minutes | The reaction is generally rapid, and this timeframe is usually sufficient for complete alkylation.[7] |

| Light | Perform in the dark | Iodoacetamide is light-sensitive and can degrade over time, reducing its effectiveness. |

Specificity and Potential Off-Target Reactions

While iodoacetamide is highly reactive towards cysteine residues, it is not entirely specific. Under suboptimal conditions, such as high pH, high concentrations, or prolonged incubation times, off-target alkylation of other amino acid residues can occur.[9][10] These side reactions can interfere with downstream analysis, particularly in mass spectrometry-based proteomics.

Common off-target modifications have been reported for the following amino acid residues:

-

Lysine: The ε-amino group can be alkylated.[8]

-

Histidine: The imidazole ring can be modified.[8]

-

Methionine: The thioether side chain can be alkylated.[11][12]

-

Aspartic and Glutamic Acid: The carboxyl groups can be esterified.[8]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups can be alkylated.[8]

-

N-terminus: The free amino group of the peptide or protein can be alkylated.[10][13]

To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly pH and the concentration of iodoacetamide.

Experimental Protocol: In-Solution Alkylation for Proteomics

This protocol describes a standard in-solution alkylation procedure for proteins prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) stock solution (e.g., 0.5 M)

-

This compound (Iodoacetamide) solution (e.g., 500 mM, freshly prepared in water or buffer)

-

Quenching reagent (e.g., DTT or L-cysteine)

-

Incubator or heat block

-

Light-blocking foil or dark tubes

Procedure:

-

Reduction of Disulfide Bonds:

-

To your protein solution, add DTT to a final concentration of 5-10 mM.

-

Incubate at 56°C for 30-60 minutes. This step is crucial to break any existing disulfide bonds and expose the cysteine residues for alkylation.[7]

-

-

Cooling:

-

Allow the sample to cool to room temperature. This prevents any potential heat-induced degradation of the iodoacetamide in the next step.

-

-

Alkylation:

-

Quenching:

-

Add a quenching reagent to consume any unreacted iodoacetamide. This is essential to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) that will be added in the next step. A common method is to add DTT to a final concentration of 5-10 mM and incubate for 15 minutes at room temperature in the dark.[7]

-

-

Proceed to Downstream Processing:

-

The protein sample is now ready for buffer exchange (to remove urea and excess reagents), enzymatic digestion, and subsequent analysis by mass spectrometry.

-

Caption: Experimental workflow for in-solution protein alkylation.

Conclusion

This compound is a powerful and widely used reagent for the alkylation of cysteine residues in proteins. Its mechanism of action, a straightforward SN2 reaction, is highly efficient under the appropriate conditions. By understanding the factors that influence this reaction and adhering to optimized protocols, researchers can achieve complete and specific modification of cysteine residues, thereby preventing unwanted disulfide bond formation and ensuring the integrity of their samples for downstream applications such as mass spectrometry-based proteomics. Careful control of experimental parameters is key to minimizing off-target reactions and obtaining high-quality, reproducible data.

References

- University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion.

- Suttapitugsakul, S., Xiao, H., Smeekens, J. M., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2618–2626.

- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation.

- Ramachandran, P., Wetzel, K., & Kinter, M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. ResearchGate.

- Gevaert, K., Ghesquiere, B., Staes, A., Martens, L., Van Damme, J., & Vandekerckhove, J. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry : RCM, 17(15), 1645–1651.

- Nelson, K. J., & Parsonage, D. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical biochemistry, 416(2), 192–198.

- Chen, Y. H., & Chen, Y. C. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate.

- Kéki, S., Varga, J., & Zsuga, M. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.

- Ramachandran, P., Wetzel, K., & Kinter, M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(17), 4293–4298.

- Hansen, J. M., Go, Y. M., & Jones, D. P. (2008). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 474, 23–35.

- Zhang, C., & Wang, P. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie (International ed. in English), 61(12), e202114247.

- Sechi, S., & Chait, B. T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 13(8), 998–1006.

- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate.

- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar.

- Kuznetsova, K. S., Moshkovskii, S. A., Tikhonova, O. V., & Gorshkov, M. V. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 231, 104022.

- Parker, W. R., & Domanski, D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4627–4636.

- Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.

- Ramireddy, P., et al. (2018). Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Reaction Chemistry & Engineering.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Buffer Solubility of 2-iodo-N,N-dimethylacetamide

Introduction

2-iodo-N,N-dimethylacetamide is an alkylating agent structurally related to the well-characterized biochemical reagent, iodoacetamide. While iodoacetamide is widely used to block thiol groups on cysteine residues, the N,N-dimethylated analog presents distinct physicochemical properties that warrant specific investigation, particularly for applications in pharmaceutical and drug development contexts. As with any compound intended for biological or pharmaceutical use, understanding its aqueous solubility is a cornerstone of its development.[1] Poor solubility can severely hamper in vitro assay reliability, limit bioavailability, and create significant challenges for formulation.[2][3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the principles and methodologies for accurately determining the solubility of this compound in aqueous buffers. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable characterization of this critical physicochemical parameter.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure provides a foundational understanding of its expected behavior.

This compound (C₄H₈INO) is an amide with a molecular weight of approximately 213.02 g/mol .[4] Its structure contains two key features that create a tension in its solubility profile:

-

The N,N-dimethylacetamide moiety: The parent compound, N,N-dimethylacetamide (DMAc), is a polar, water-miscible solvent.[5][6] This tertiary amide group is capable of acting as a hydrogen bond acceptor, suggesting a strong potential for favorable interactions with water.

-

The iodo-methyl group: The presence of the iodine atom and the ethyl backbone introduces significant hydrophobicity, which will counteract the hydrophilic nature of the amide group.

The final aqueous solubility will be a balance of these opposing characteristics. Factors such as crystal lattice energy (for the solid form) and the precise solution conditions will ultimately dictate the measured value.[7]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈INO | PubChem[4] |

| Molecular Weight | 213.02 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Physical Form | Liquid (at standard conditions) | Sigma-Aldrich[8] |

Key Factors Influencing Aqueous Buffer Solubility:

The solubility of a compound is not an intrinsic constant but is highly dependent on the solution's environment.[7] For this compound, the following buffer parameters are critical:

-

pH: While this compound does not have readily ionizable groups, the stability of the carbon-iodine bond can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions, which may be misinterpreted as an increase in solubility.[9][10] Furthermore, the reactivity of iodoacetamide-based compounds towards nucleophiles (including buffer components or self-reaction) can be influenced by pH.[11]

-

Buffer Species and Ionic Strength: The composition of the buffer can influence solubility through "salting-in" or "salting-out" effects. It is crucial to use buffers that are relevant to the intended application, such as Phosphate-Buffered Saline (PBS) for physiological relevance.[1]

-

Temperature: Solubility is temperature-dependent. Most biological assays are conducted at room temperature or 37°C, and solubility should be determined under these conditions.[7]

-

Co-solvents: In many experimental setups, compounds are introduced via a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). It is critical to recognize that DMSO acts as a co-solvent and can artificially inflate the apparent solubility compared to a purely aqueous system.[12]

Part 2: Selecting the Appropriate Solubility Assay

Two primary types of solubility assays are employed in drug discovery and development: Kinetic and Thermodynamic . The choice between them is dictated by the stage of research and the specific question being asked.[7][13]

-

Kinetic Solubility: This is a high-throughput method used in early discovery to quickly assess a large number of compounds.[14][15] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, redissolves in buffer over a short incubation period (e.g., 1-2 hours).[16][17] The result is not a true equilibrium value but is highly valuable for ranking compounds and flagging potential issues for in vitro screening.[7]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium saturation concentration of a compound in a solvent.[2][18] It is determined by allowing an excess of the solid compound to equilibrate with the buffer over an extended period (typically >24 hours) until the concentration of the dissolved compound in solution becomes constant.[19] This method is lower-throughput but essential for lead optimization and pre-formulation activities.[18]

Part 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity.

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

Principle: This method relies on the rapid precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer. The resulting turbidity (light scattering) from the fine precipitate is proportional to the amount of insoluble material. The solubility is determined as the concentration at which no significant light scattering is observed.[15]

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM).[20] Ensure complete dissolution.

-

-

Plate Setup:

-

Using a liquid handler for accuracy, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microtiter plate.[16]

-

Prepare a serial dilution series directly in the plate if a range of concentrations is to be tested.

-

-

Buffer Addition and Incubation:

-

Rapidly add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.[17]

-

Mix the plate thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[14][16]

-

-

Measurement:

-

Measure the light scattering in each well using a microplate nephelometer.[15]

-

-

Data Analysis:

-

Plot the nephelometry signal (light scattering units) against the compound concentration.

-

The kinetic solubility value is typically defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO only).

-

Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay

Principle: This method establishes a true equilibrium between the solid (or liquid, in this case) solute and the dissolved solute in the buffer. By ensuring an excess of the compound is present, the resulting solution becomes saturated, and its concentration represents the thermodynamic solubility.[18]

Methodology:

-

Sample Preparation:

-

Buffer Addition and Equilibration:

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial.[18]

-

Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C).

-

Agitate the vials for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[14][18] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, separate the undissolved compound from the saturated solution. This is a critical step.

-

Centrifuge the vials at high speed to pellet any undissolved material.

-

Carefully collect the supernatant for analysis. For maximum rigor, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.[14][19]

-

-

Quantification:

-

Accurately quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 3).[19]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

The measured concentration from the saturated supernatant is the thermodynamic solubility value, typically reported in µg/mL and µM.

-

Protocol 3: Analytical Quantification by HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and common method for quantifying the concentration of a dissolved analyte, provided it has a suitable UV chromophore.

Methodology:

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical Column: A reverse-phase C18 column (e.g., 3.0 x 50 mm, 2.6 µm particle size) is a suitable starting point.[13]

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

-

Run a linear gradient (e.g., 5% to 95% B over 5 minutes) to ensure good separation and peak shape.

-

-

Detection:

-

Monitor the UV absorbance at a wavelength appropriate for the compound. A PDA detector can be used to identify the λ-max for optimal sensitivity.

-

-

Calibration:

-

Prepare a series of calibration standards of this compound with known concentrations in a solvent mixture that matches the final sample matrix (e.g., Buffer:Acetonitrile 50:50).

-

Generate a calibration curve by plotting the peak area against concentration. The curve should have an R² value > 0.99 for accuracy.

-

-

Sample Analysis:

-

Dilute the filtered supernatant from the thermodynamic assay into the analysis-friendly solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the prepared sample and determine its peak area. Calculate the concentration using the linear regression equation from the calibration curve.

-

Part 4: Data Interpretation and Critical Considerations

Reporting Data:

Solubility data should be reported clearly and comprehensively.

Table 2: Example Data Reporting Template

| Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | Thermodynamic | Value | Value |

| Citrate Buffer | 4.5 | 25 | Thermodynamic | Value | Value |

| PBS | 7.4 | 25 | Kinetic | Value | Value |

Critical Consideration: Chemical Stability

A crucial, and often overlooked, aspect of solubility measurement is the concurrent assessment of chemical stability. The iodoacetamide functional group is an electrophile and can react with nucleophiles.[21] During a 24-48 hour incubation, the compound could degrade via hydrolysis or react with buffer components.

Self-Validating Check:

-

Method: Analyze the saturated supernatant from the thermodynamic assay by LC-MS in addition to HPLC-UV.

-

Rationale: The mass spectrometer will not only quantify the parent compound (by its mass-to-charge ratio) but can also detect the appearance of degradation products (e.g., the corresponding hydroxy-acetamide).

-

Interpretation: If significant degradation is observed, the measured "solubility" is actually a composite of the solubility of the parent compound and its degradation over time. The experiment should be repeated with shorter incubation times to find the point at which equilibrium is reached before significant degradation occurs.

Conclusion

Determining the aqueous buffer solubility of this compound is a fundamental step in its characterization for any research or development application. By understanding the theoretical underpinnings of its structure and carefully selecting between kinetic and thermodynamic assays, researchers can generate reliable and context-appropriate data. The implementation of rigorous, self-validating protocols, particularly with respect to analytical quantification and stability assessment, is paramount to ensuring the scientific integrity of the results. This guide provides the framework for obtaining high-quality solubility data, enabling informed decisions in subsequent stages of development.

References

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- protocols.io. In-vitro Thermodynamic Solubility. (2025). [Link]

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

- Domainex. Thermodynamic Solubility Assay. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 52050, this compound. [Link]

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- Evotec. Thermodynamic Solubility Assay. [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

- BMG LABTECH. (2023).

- G-Biosciences. OneQuant™ Iodoacetamide. [Link]

- Indulkar, A. S., et al. (2019). Direct Measurement of Amorphous Solubility.

- UBPBio. 2-Iodoacetamide. [Link]

- Wikipedia. Dimethylacetamide. [Link]

- Revistes Catalanes amb Accés Obert. N,N-dimethylacetamide.

- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

- DrugFuture. N,N-Dimethylacetamide. [Link]

- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). [Link]

- National Institutes of Health. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. [Link]

- ACS Publications.

- National Institutes of Health. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. [Link]

- MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

- Taylor & Francis Online. n n dimethylacetamide – Knowledge and References. [Link]

- American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 31374, Dimethylacetamide. [Link]

- ResearchGate.

- PubMed.

- ResearchGate. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2017). [Link]

- PubMed. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. (2018). [Link]

- PubMed. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]

- ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. (2025). [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. evotec.com [evotec.com]

- 3. N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 73664-43-4 [sigmaaldrich.com]

- 9. ibisscientific.com [ibisscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. enamine.net [enamine.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-iodo-N,N-dimethylacetamide: A Technical Guide for Researchers

Introduction: The Critical Role of Stability in Research and Development

2-iodo-N,N-dimethylacetamide, a reactive alkylating agent, holds significant potential in various research and drug development applications. Its utility, however, is intrinsically linked to its chemical stability. Understanding and controlling the factors that influence its degradation is paramount for ensuring the reproducibility of experimental results, the integrity of synthesized compounds, and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is important to note that while specific, in-depth stability data for this compound is not extensively available in public literature, this guide synthesizes information from the well-studied analogue, iodoacetamide, general principles of organic chemistry, and the known properties of tertiary amides to provide a robust framework for its handling and storage.

Inferred Chemical Properties and Stability Profile

This compound possesses a tertiary amide functional group and a reactive carbon-iodine bond on the alpha-carbon. This structure dictates its chemical behavior and susceptibility to degradation.

-

The Carbon-Iodine Bond: A Point of Reactivity The C-I bond is the most labile part of the molecule. Iodide is an excellent leaving group, making the alpha-carbon susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent but also a primary driver of its instability.

-

The Tertiary Amide: A Stabilizing Influence Compared to primary amides like iodoacetamide, the N,N-dimethylated amide in this compound offers greater stability against hydrolysis.[1][2] This is attributed to two main factors:

-

Steric Hindrance: The two methyl groups on the nitrogen atom sterically hinder the approach of nucleophiles to the carbonyl carbon, slowing down the rate of hydrolysis.[1][3]

-

Electronic Effects: The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atom, which in turn enhances the resonance stabilization of the amide bond. This makes the carbonyl carbon less electrophilic and less prone to nucleophilic attack.[1]

-

Despite the stabilizing effect of the tertiary amide, the reactivity of the C-I bond remains the dominant factor in the overall stability of the molecule.

Potential Degradation Pathways

Based on the known reactivity of α-iodo amides and general organic chemistry principles, the following degradation pathways are plausible for this compound:

-

Hydrolysis: In the presence of water, the compound can undergo hydrolysis. This can occur at two sites:

-

Amide Hydrolysis: Although slower than for primary amides, the amide bond can be cleaved under strongly acidic or basic conditions to yield iodoacetic acid and dimethylamine.[4][5]

-

Hydrolysis of the C-I Bond: A more likely degradation route under neutral or mildly acidic/basic conditions is the nucleophilic substitution of the iodide by water or hydroxide ions, leading to the formation of 2-hydroxy-N,N-dimethylacetamide and hydroiodic acid.

-

-

Photodegradation: Carbon-halogen bonds are known to be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation.[3] This can lead to the formation of radical intermediates, which can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. The yellowing of iodoacetamide solutions upon light exposure is an indicator of iodine formation through such pathways.[6]

-

Reaction with Nucleophiles: As a potent alkylating agent, this compound will readily react with a wide range of nucleophiles, including thiols, amines, and carboxylates.[7] While this is its intended reactivity in many applications, unintentional exposure to nucleophilic substances during storage or handling will lead to its degradation.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for this compound via hydrolysis of the carbon-iodine bond.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]

- 3. Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-iodo-N,N-dimethylacetamide: Properties, Synthesis, and Applications in Covalent Targeting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-iodo-N,N-dimethylacetamide, a reactive chemical probe and building block of significant interest in chemical biology and drug discovery. We will delve into its fundamental properties, logical synthesis strategies, and its primary application as a covalent modifier of proteins, with a focus on the underlying chemical principles that dictate its utility.

Core Molecular and Physical Properties

This compound is a haloacetamide derivative characterized by the presence of a reactive carbon-iodine bond alpha to an amide carbonyl group. This structural feature is the cornerstone of its chemical reactivity and utility in biochemical research.

Molecular Identity

-

Chemical Formula: C₄H₈INO

-

IUPAC Name: this compound

-

CAS Number: 73664-43-4[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 213.02 g/mol | [1][2] |

| Molecular Formula | C₄H₈INO | [1][2] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Density | 1.808 g/cm³ | [2] |

| Boiling Point | 218.2 °C at 760 mmHg | [2] |

| Flash Point | 85.8 °C | [2] |

| Refractive Index | 1.546 | [2] |

| Storage Temperature | 2-8 °C, protect from light, under inert atmosphere | [3] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient method involves a two-step process starting from readily available commercial reagents. This process first involves the synthesis of the chloro-analogue, followed by a halogen exchange reaction.

Step 1: Synthesis of N,N-dimethyl-2-chloroacetamide

The initial step is the chloroacetylation of dimethylamine. This is a standard amidation reaction where dimethylamine is treated with chloroacetyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]

Experimental Protocol:

-

Dissolve dimethylamine in a suitable solvent like dichloromethane in a reaction vessel.

-

Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add chloroacetyl chloride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Wash the reaction mixture with water and brine to remove unreacted starting materials and salts.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-2-chloroacetamide.

-

Purify the crude product by distillation or chromatography.

Step 2: Halogen Exchange to Yield this compound (Finkelstein Reaction)

The second step involves the conversion of the chloro-derivative to the iodo-derivative via a Finkelstein reaction. This nucleophilic substitution reaction involves treating N,N-dimethyl-2-chloroacetamide with an iodide salt, typically potassium iodide, in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble potassium chloride in acetone. This is a common and effective method for preparing iodoalkanes from their corresponding chloro- or bromo-alkanes.[7]

Experimental Protocol:

-

Dissolve N,N-dimethyl-2-chloroacetamide in anhydrous acetone in a round-bottom flask.

-

Add a molar excess of potassium iodide to the solution.

-

Reflux the mixture for several hours to facilitate the halogen exchange. The formation of a white precipitate (potassium chloride) indicates the progress of the reaction.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting residue, crude this compound, can be further purified if necessary, for example, by column chromatography.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action and Applications in Research

The primary utility of this compound in a biological context stems from its function as an alkylating agent, with a pronounced reactivity towards nucleophilic residues in proteins, most notably the thiol group of cysteine.

Mechanism of Cysteine Alkylation

The carbon atom bearing the iodine in this compound is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the iodine atom. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form, is a potent nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate attacks the electrophilic carbon, displacing the iodide ion as a leaving group. This results in the formation of a stable, covalent thioether bond between the protein and the N,N-dimethylacetamide moiety.

The general mechanism is depicted below:

Caption: Sₙ2 mechanism of cysteine alkylation.

This covalent modification is essentially irreversible under physiological conditions. The rate of this reaction is pH-dependent, as it requires the deprotonation of the cysteine thiol group to the more nucleophilic thiolate.

Applications in Proteomics and Drug Discovery

The ability to selectively and covalently modify cysteine residues makes this compound and related haloacetamides invaluable tools in several areas of research:

-

Proteomics: In "bottom-up" proteomics, proteins are digested into smaller peptides before analysis by mass spectrometry. The disulfide bonds between cysteine residues must be reduced to ensure complete digestion and to prevent refolding. Following reduction, the resulting free thiols are alkylated to prevent re-oxidation and the reformation of disulfide bonds. This "capping" of cysteines is a critical step for reproducible and accurate protein identification and quantification.[8][9] While iodoacetamide is a standard reagent for this purpose, N,N-disubstituted derivatives like this compound can be employed to introduce specific mass shifts or other properties for specialized mass spectrometry workflows.

-

Covalent Drug Development: The principle of covalent inhibition is a powerful strategy in drug design. By forming a covalent bond with a target protein, an inhibitor can achieve high potency and prolonged duration of action. Cysteine is a common target for covalent inhibitors due to the high nucleophilicity of its thiol group. This compound can be considered a warhead fragment that, when incorporated into a larger molecule with affinity for a specific protein, can be used to create potent and selective covalent inhibitors.

-

Chemical Biology Probes: As a reactive probe, this compound can be used to identify accessible and reactive cysteine residues in proteins. This can provide insights into protein structure, function, and regulation. For example, changes in the reactivity of a particular cysteine residue upon ligand binding can indicate its proximity to the binding site.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1] As an alkylating agent, it should be treated as potentially mutagenic.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere.[3]

Conclusion

This compound is a valuable reagent for researchers in chemistry, biology, and medicine. Its utility is defined by the reactive iodoacetyl group, which enables the specific and covalent modification of cysteine residues in proteins. This fundamental reactivity underpins its application in critical proteomics workflows and provides a foundation for the design of sophisticated chemical probes and covalent therapeutics. A thorough understanding of its chemical properties, synthesis, and mechanism of action, coupled with stringent safety protocols, is essential for its effective and safe use in a research environment.

References

- Plewa, M. J., Muellner, M. G., Richardson, S. D., Fasano, F., Buettner, K. M., Woo, Y.-T., McKague, A. B., & Wagner, E. D. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]

- Anisimova, A. S., Kjeldsen, F., & Liashenko, A. A. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. Biomeditsinskaya Khimiya, 67(1), 14-25. [Link]

- Abdel-Latif, E., Mohammed, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

- ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

Sources

- 1. 73664-43-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 2. N,N-dimethylacetamide. A versatile solvent for pharmacological applications | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 3. This compound | 73664-43-4 [sigmaaldrich.com]

- 4. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 5. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

CAS number 73664-43-4 properties

An In-Depth Technical Guide to 2-Iodo-N,N-dimethylacetamide (CAS: 73664-43-4): Properties, Synthesis, and Applications in Cysteine Proteomics and Drug Discovery

Introduction

This compound, identified by CAS number 73664-43-4, is a versatile alkylating agent of significant interest to researchers in the fields of biochemistry, proteomics, and drug development. As a derivative of iodoacetamide, its primary utility lies in the selective and irreversible modification of sulfhydryl groups, particularly those of cysteine residues in proteins. This covalent modification is a cornerstone of many proteomic workflows, enabling the stabilization of protein structure for analysis and the introduction of tags for quantitative studies. Furthermore, the electrophilic nature of the α-iodoacetyl moiety makes it a valuable warhead for the design of targeted covalent inhibitors, a rapidly growing class of therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the practical insights and technical details relevant to scientific professionals.

Physicochemical and Spectroscopic Properties

This compound is a derivative of acetic acid characterized by an iodine atom at the alpha position and a dimethylated amide functionality. These structural features dictate its chemical reactivity and physical properties.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73664-43-4 | [1] |

| Molecular Formula | C4H8INO | [1] |

| Molecular Weight | 213.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-Dimethyl-2-iodoacetamide | [1] |

| Physical Form | Liquid | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl groups (approximately δ 2.9-3.1 ppm) and a singlet for the methylene protons adjacent to the iodine and carbonyl groups (approximately δ 3.8-4.0 ppm). The chemical shifts of the parent N,N-dimethylacetamide show signals for the N-methyl protons around 2.8-3.0 ppm[3].

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the N-methyl carbons (around 35-38 ppm), the α-carbon attached to the iodine (which will be significantly shifted to a lower field, likely in the range of 0-10 ppm), and the carbonyl carbon (around 168-170 ppm)[4][5].

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Data for the parent N,N-dimethylacetamide shows a strong carbonyl peak in this region[6][7].

Synthesis of this compound

This compound is not as commonly commercially available as its chloro- or bromo-analogs. However, it can be readily synthesized in the laboratory from 2-chloro-N,N-dimethylacetamide via a Finkelstein reaction. This classic Sₙ2 reaction involves the exchange of a halogen for another and is driven to completion by the precipitation of the resulting sodium chloride in an acetone solvent[8][9].

Synthetic Pathway: The Finkelstein Reaction

The Finkelstein reaction provides an efficient method for the synthesis of alkyl iodides from alkyl chlorides or bromides[8][10]. The reaction's success relies on the differential solubility of the sodium halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium bromide are not, thus driving the equilibrium towards the formation of the alkyl iodide[8].

Caption: Synthesis of this compound via the Finkelstein reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the principles of the Finkelstein reaction[11].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N,N-dimethylacetamide in anhydrous acetone.

-

Addition of Sodium Iodide: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Application in Cysteine Proteomics: Alkylation of Sulfhydryl Groups

The primary and most significant application of this compound is in the field of proteomics as a cysteine-alkylating agent. The sulfhydryl group of cysteine is highly nucleophilic and readily reacts with the electrophilic α-carbon of the iodoacetamide moiety in an Sₙ2 reaction, forming a stable thioether linkage[12]. This modification, termed carbamidomethylation, is crucial for several reasons in mass spectrometry-based proteomics.

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the iodide ion as the leaving group.

Caption: Mechanism of cysteine alkylation by this compound.

Importance in Proteomics Workflows

-

Prevention of Disulfide Bond Formation: Alkylation irreversibly blocks the free thiol groups of cysteine residues, preventing their oxidation and the subsequent formation of disulfide bonds. This is critical for accurate protein identification and characterization, as it ensures that the protein remains in a reduced state during analysis[3].

-

Improved Peptide Identification: The addition of the carbamidomethyl group results in a predictable mass shift of +57.02 Da for each modified cysteine residue. This known mass modification is incorporated into database search algorithms, aiding in the confident identification of cysteine-containing peptides from mass spectrometry data.

-

Enhanced Sequence Coverage: By preventing disulfide bond formation, which can lead to complex and difficult-to-interpret mass spectra, alkylation simplifies the peptide mixture and can improve the overall sequence coverage of a protein.

Experimental Protocol: Protein Alkylation for Mass Spectrometry

The following is a standard protocol for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

-

Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).

-

Reduction: Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.

-

Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 15-20 mM (a slight molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.

-

Quenching: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol to consume any excess alkylating agent.

-

Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin).

Reactivity and Specificity Considerations

While this compound is highly reactive towards cysteine thiols, particularly at a slightly alkaline pH (7.5-8.5) where the thiol is more readily deprotonated, it can also react with other nucleophilic amino acid side chains under certain conditions[12]. These side reactions are generally less favorable and can be minimized by careful control of reaction conditions.

Table 2: Relative Reactivity of Iodoacetamide with Amino Acid Residues

| Amino Acid | Nucleophilic Group | Potential for Alkylation | Notes |

| Cysteine | Thiol (-SH) | High | Primary target; reaction is rapid at pH > 7.5. |

| Histidine | Imidazole ring | Moderate | Can occur, especially at higher pH and with excess reagent. |

| Lysine | ε-amino group | Low | Generally requires higher pH and prolonged reaction times. |

| Methionine | Thioether | Low | Possible, but less favorable than cysteine. |

| N-terminus | α-amino group | Low | Can be alkylated under certain conditions. |